1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
Description
Historical Development of Benzothiazole Scaffolds in Medicinal Chemistry
Benzothiazoles have been integral to medicinal chemistry since their isolation from natural sources such as Aspergillus clavatus in the early 20th century. These heterocycles gained prominence with the discovery of riluzole, a benzothiazole derivative approved for amyotrophic lateral sclerosis, which demonstrated the scaffold’s capacity to modulate neuronal signaling. Subsequent research revealed benzothiazoles’ broad bioactivity, including antitumor (e.g., dasatinib), antimicrobial (e.g., abafungin), and anti-inflammatory applications. The scaffold’s planar structure facilitates π-π stacking with biological targets, while its sulfur atom enhances metabolic stability. For instance, 2-arylbenzothiazoles exhibit nanomolar inhibition of PARP enzymes, as demonstrated by OUL243 and OUL232 in recent studies.
Evolution and Significance of Azetidinone Pharmacophores
Azetidinones, four-membered β-lactam rings, revolutionized antibiotic therapy with penicillin’s discovery in 1928. Beyond antibacterial activity, their strained ring system enables covalent interactions with serine proteases and other enzymes. Modern applications include cholesterol absorption inhibitors (ezetimibe) and anticancer agents, where azetidinones disrupt tubulin polymerization or inhibit PPARG receptors. The stereochemistry of the azetidinone ring (e.g., cis vs. trans configurations) critically influences target selectivity, as seen in monobactams like aztreonam. Recent work on benzoxazole-azetidinone hybrids, such as DJ10 (-8.485 kcal/mol docking score against PPARG), highlights their potential in breast cancer therapy.
Rationale for Hybridization in 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
The hybridization strategy merges benzothiazole’s enzyme-inhibitory properties with azetidinone’s reactive β-lactam ring, creating a multifunctional scaffold. The 3,4-dimethoxyphenyl group augments hydrophobicity and electron-donating capacity, potentially enhancing binding to aromatic residues in enzyme active sites. This design mirrors successful hybrids like triazolo[3,4-b]benzothiazoles, which inhibit PARP14 at IC50 values of 1.2 μM. Computational studies suggest that the azetidinone’s strained ring may act as a warhead, forming covalent adducts with catalytic nucleophiles, while the benzothiazole stabilizes interactions via van der Waals forces.
Table 1: Comparative Bioactivity of Benzothiazole and Azetidinone Derivatives
*Docking score (kcal/mol).
Research Significance and Discovery Context
This compound emerged from efforts to overcome limitations of monophasic scaffolds, such as poor solubility and off-target effects. The dimethoxy group addresses logP challenges, as evidenced by benzothiazole derivatives with solubility profiles of 50–150 μM. Synthetic routes likely involve nucleophilic substitution of 2-chlorobenzothiazole with azetidinone intermediates, followed by Friedel-Crafts acylation to introduce the dimethoxyphenyl group—a method validated in analogous triazolo-benzothiazole syntheses. Preliminary ADME predictions, extrapolated from similar hybrids, suggest favorable microsomal stability and plasma protein binding.
Positioning Within Contemporary Pharmaceutical Research
The compound aligns with trends in polypharmacology, where multi-target agents mitigate drug resistance. Its dual pharmacophore design parallels PARP1/2 inhibitors like olaparib, which combine nicotinamide mimics with DNA-binding elements. Current research prioritizes such hybrids for neurodegenerative and oncological applications, as evidenced by benzothiazole-based probes for amyloid imaging. Further exploration of this compound’s selectivity toward mono-ADP-ribosyltransferases (PARP10, PARP15) or nuclear receptors (PPARG) could reveal novel therapeutic avenues.
Table 2: ADME Properties of Related Hybrid Compounds
| Parameter | Benzothiazole-Azetidinone Hybrids | Ideal Range |
|---|---|---|
| Molecular Weight | 298–345 Da | ≤500 Da |
| logP | 3.18–4.55 | <5 |
| H-Bond Donors | 0–1 | ≤5 |
| Plasma Stability | >90% (24 h) | >80% |
Data adapted from triazolo-benzothiazole and benzoxazole-azetidinone studies.
Properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-24-16-8-7-13(9-17(16)25-2)10-19(23)22-11-14(12-22)26-20-21-15-5-3-4-6-18(15)27-20/h3-9,14H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASMZMAXGYNNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps, including the formation of the benzo[d]thiazole ring, the azetidine ring, and the coupling of these moieties with the dimethoxyphenyl group. Common synthetic routes may include:
Formation of Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of Azetidine Ring: The azetidine ring can be synthesized via the reaction of an appropriate amine with an epoxide or through cyclization reactions involving haloalkanes.
Coupling Reactions: The final step involves coupling the benzo[d]thiazole and azetidine intermediates with the dimethoxyphenyl group using reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium-based catalysts).
Industrial production methods may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium, platinum). Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key differences between the target compound and analogs from the provided evidence:
Key Observations
Heterocyclic Core Variations: The target compound’s benzo[d]thiazole group (sulfur-containing) contrasts with benzimidazole (nitrogen-containing, ) and benzoxazole (oxygen-containing, ). The azetidine ring provides a smaller, more rigid scaffold than dihydroisoquinoline in , which may reduce off-target interactions.
Substituent Effects: 3,4-Dimethoxyphenyl vs. 3-hydroxyphenyl (): Methoxy groups increase electron-donating effects and metabolic stability compared to hydroxyl groups, which are prone to glucuronidation. Sulfanyl vs.
Biological Activity Trends: Benzo[d]thiazole derivatives (target compound and ) are often explored for neurological targets due to blood-brain barrier penetration. Imidazole- and triazole-containing analogs (e.g., ) show pronounced antifungal activity, suggesting the target compound’s azetidine-benzo[d]thiazole hybrid may lack this specificity.
Synthesis Complexity :
- The target compound’s azetidine-benzo[d]thiazole coupling likely requires precise stoichiometry, unlike simpler condensations in .
Research Findings and Data
Biological Activity
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a unique structure comprising a benzo[d]thiazole moiety linked to an azetidine ring and a methoxy-substituted phenyl group. The molecular formula is , with a molecular weight of approximately 358.42 g/mol. Its structural complexity allows for diverse interactions within biological systems, making it a focus for drug development.
Anticancer Properties
Research indicates that compounds with a similar structure exhibit significant anticancer activity. For instance, derivatives of benzothiazole have been shown to inhibit various cancer cell lines, including breast and lung cancers. In vitro studies have demonstrated that modifications in the substituents on the benzothiazole ring can enhance the anticancer efficacy of these compounds by targeting specific signaling pathways involved in tumor growth and metastasis .
Enzyme Inhibition
One area of interest is the inhibition of kinase enzymes , which are critical in cell signaling pathways. Inhibiting specific kinases can be a therapeutic strategy for treating cancers. The compound's design suggests potential activity against these enzymes, contributing to its anticancer properties .
Neuroprotective Effects
The compound may also exhibit neuroprotective effects through inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease. Preliminary studies suggest that similar compounds can enhance acetylcholine levels, thereby improving cognitive function .
Case Studies
A study published in 2020 evaluated a series of thiazolidinone derivatives, revealing that certain modifications led to enhanced anticancer activity against human breast cancer cells (MCF-7). These compounds demonstrated IC50 values ranging from 1.27 to 1.50 μM, indicating potent inhibitory effects on cell proliferation .
Another investigation focused on benzothiazole derivatives showed promising results in inhibiting AChE activity, with some compounds achieving IC50 values as low as 8.48 μM in rat cerebral cortex samples . This highlights the potential of this compound as a lead compound for developing new therapeutic agents.
Research Findings Summary
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of this compound?
Methodological Answer:
The synthesis involves sequential coupling of the azetidine, benzothiazole, and dimethoxyphenyl moieties. Critical steps include:
- Reaction Conditions: Temperature control (e.g., 60–80°C for nucleophilic substitutions), solvent selection (polar aprotic solvents like DMF for azetidine functionalization), and inert atmospheres to prevent oxidation of sensitive intermediates .
- Monitoring Progress: Use thin-layer chromatography (TLC) with ethyl acetate/hexane eluents or HPLC to track intermediate formation and purity .
- Purification: Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/methanol) to isolate high-purity products .
Advanced: How can computational methods predict the reactivity of functional groups in this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) can model:
- Electrophilic/Nucleophilic Sites: Fukui indices identify reactive regions (e.g., azetidine nitrogen, thiazole sulfur) .
- Transition States: Simulate reaction pathways (e.g., SN2 displacement at the azetidine ring) to optimize synthetic routes .
- Molecular Docking: Predict interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on hydrogen bonding with the dimethoxyphenyl group .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Assign peaks for azetidine protons (δ 3.5–4.5 ppm), aromatic protons (δ 6.8–7.5 ppm), and methoxy groups (δ 3.8–3.9 ppm) .
- ¹³C NMR: Confirm carbonyl (δ ~200 ppm) and aromatic carbons .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ at m/z ~411) and fragmentation patterns .
- IR Spectroscopy: Identify carbonyl (C=O, ~1680 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Variability: Standardize in vitro protocols (e.g., MTT assays for cytotoxicity) using consistent cell lines (e.g., HeLa, MCF-7) and controls .
- Structural Analog Comparison: Compare activity of derivatives (e.g., replacing dimethoxyphenyl with fluorophenyl) to isolate pharmacophoric groups .
- Meta-Analysis: Use tools like RevMan to statistically aggregate data from disparate studies, adjusting for confounding factors (e.g., purity differences >95%) .
Basic: What purification techniques are effective post-synthesis?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures for high-yield recovery of crystalline products .
- Flash Chromatography: Employ silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate polar byproducts .
- Prep-HPLC: Optimize mobile phases (acetonitrile/water with 0.1% TFA) for challenging separations (e.g., diastereomers) .
Advanced: How does modifying substituents affect the compound's pharmacological profile?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Azetidine Modifications: Introduce methyl groups to enhance metabolic stability (logP reduction by ~0.5 units) .
- Dimethoxyphenyl Replacement: Fluorine substitution improves blood-brain barrier permeability (CLogP ~2.1 vs. ~2.8 for methoxy) .
- In Vitro Testing: Screen analogs against kinase panels (e.g., EGFR, VEGFR2) to identify selectivity trends .
Basic: What is the role of the azetidine ring in the compound's stability?
Methodological Answer:
- Ring Strain: Azetidine’s 4-membered ring introduces strain (~26 kcal/mol), increasing reactivity for derivatization (e.g., nucleophilic substitutions) .
- Hydrolytic Stability: Test in buffered solutions (pH 7.4, 37°C) to assess degradation rates; use protecting groups (e.g., Boc) if unstable .
Advanced: What strategies mitigate side reactions during synthesis?
Methodological Answer:
- Inert Atmospheres: Use argon/nitrogen to prevent oxidation of thiazole sulfur or azetidine amines .
- Protecting Groups: Temporarily block reactive sites (e.g., trimethylsilyl for hydroxyl groups) during coupling steps .
- Catalyst Optimization: Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to minimize homocoupling byproducts .
Basic: How to analyze reaction intermediates?
Methodological Answer:
- TLC Monitoring: Spot aliquots at 30-minute intervals; visualize under UV (254 nm) or iodine staining .
- GC-MS: Analyze volatile intermediates (e.g., acetylated byproducts) with DB-5 columns and EI ionization .
Advanced: How to model intermolecular interactions with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
